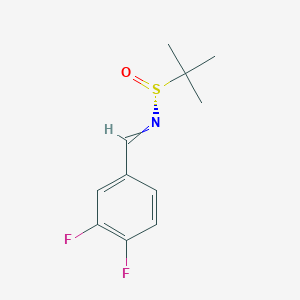
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a difluorobenzylidene group attached to a sulfinamide moiety, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3,4-difluorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The difluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylidene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which (R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
3,4-Difluorobenzylidene curcumin: A fluorinated curcumin analogue with improved bioavailability and anticancer activity.
Thiosemicarbazone derivatives: Known for their excellent biological activity, especially antitumor properties.
Uniqueness
(R,E)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of a difluorobenzylidene group with a sulfinamide moiety sets it apart from other fluorinated compounds.
特性
分子式 |
C11H13F2NOS |
|---|---|
分子量 |
245.29 g/mol |
IUPAC名 |
(R)-N-[(3,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13F2NOS/c1-11(2,3)16(15)14-7-8-4-5-9(12)10(13)6-8/h4-7H,1-3H3/t16-/m1/s1 |
InChIキー |
VAHOEOASMIVXLQ-MRXNPFEDSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)F)F |
正規SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


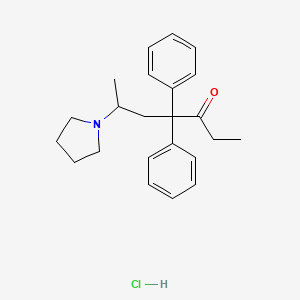
![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
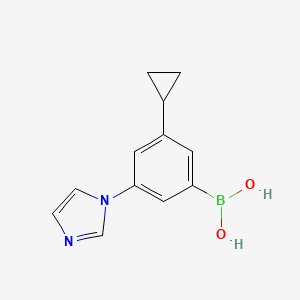
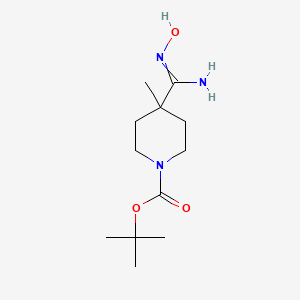
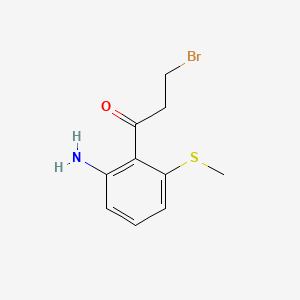

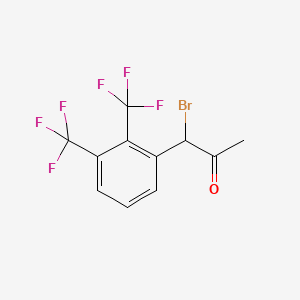
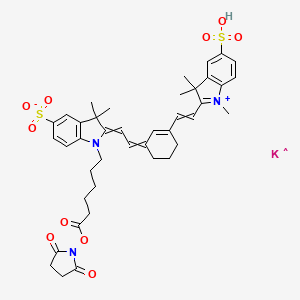
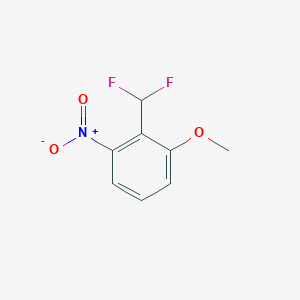



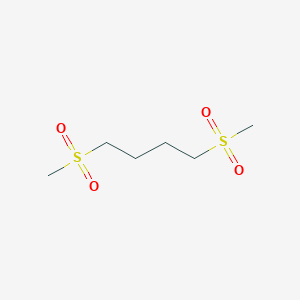
![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
